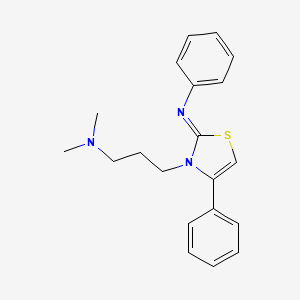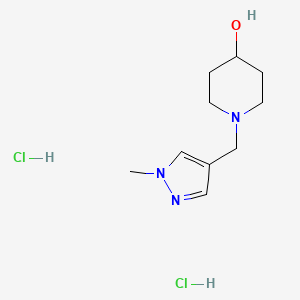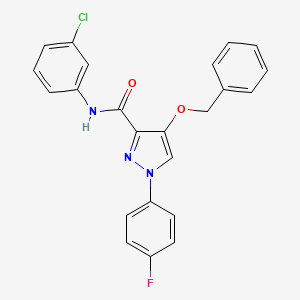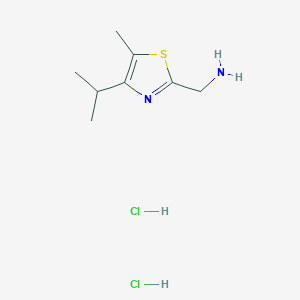![molecular formula C15H15FN2O4S B2407463 2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946370-59-8](/img/structure/B2407463.png)
2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15FN2O4S and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
- Sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , have been investigated for their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE) (Abbasi et al., 2019).
Anti-Tumor Activities
- Novel isoxazole compounds, structurally related to the query compound, have shown promising anti-tumor activities. This suggests potential applications in cancer research and therapy (Qi Hao-fei, 2011).
Antimicrobial Evaluation
- Isoxazole-based heterocycles incorporating sulfamoyl moiety, similar to the queried compound, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Immunomodulatory Properties
- N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, a compound closely related to the query, was found to enhance the immune response in experimental models, suggesting its potential as an immunomodulator (Wang et al., 1988).
Antibacterial Agents
- Sulfonamides bearing benzodioxane moiety have been synthesized and tested for their antibacterial activity, showing potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Antimalarial and COVID-19 Drug Potential
- Sulfonamide derivatives have been investigated for their antimalarial activity and theoretical potential against COVID-19, providing insights into their possible application in infectious disease treatment (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are NQO1 and HO-1 , which are well-known targets of the NRF2 transcription factor . These targets play a crucial role in the NRF2 pathway , which is expected to exhibit anti-inflammatory activity .
Mode of Action
The compound acts as an activator of the NRF2 pathway . It interacts with its targets, NQO1 and HO-1, leading to their activation . This activation results in changes in the expression of these targets in cells, such as murine hepatoma (Hepa-1c1c7) cells .
Biochemical Pathways
The activation of NQO1 and HO-1 affects the NRF2 pathway . This pathway is involved in cellular responses to oxidative stress, and its activation can lead to anti-inflammatory effects . The downstream effects of this pathway activation include the inhibition of pro-inflammatory cytokines and inflammatory mediators .
Pharmacokinetics
The metabolic stability of this compound was studied in vitro using human, rat, and mouse liver microsomes . The compound showed an optimum half-life (T 1/2) and intrinsic clearance (Cl int), which are important factors affecting its bioavailability .
Result of Action
The activation of the NRF2 pathway by this compound leads to molecular and cellular effects that include the inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2 and NF-κB) . These effects were observed in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c16-10-5-7-11(8-6-10)23(20,21)9-14(19)17-15-12-3-1-2-4-13(12)18-22-15/h5-8H,1-4,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWPIHWOVULHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)


![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)